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Compound of Interest

Compound Name: 1H-Imidazole-5-acetic acid

Cat. No.: B1210293

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
Imidazole-5-acetic acid (IUPAC name: 2-(1H-imidazol-5-yl)acetic acid), a molecule of interest
in various research domains, including drug development and metabolomics. This document
presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data in a structured format, alongside detailed experimental protocols.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 1H-Imidazole-5-acetic acid,
aiding in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Below are the available *H and 3C NMR data.

1H NMR Data

An experimental tH NMR spectrum was obtained in water at a frequency of 500 MHz.[1] The
observed chemical shifts are detailed in Table 1.
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Chemical Shift (ppm) Intensity Assignment (in D20)
8.60 100.00 H-2 (imidazole ring)
7.79 H-4 (imidazole ring)

3.88 -CH:- (acetic acid side chain)

Note: The signals for the acidic proton (-COOH) and the N-H protons of the imidazole ring are
often broad and may exchange with D20, making them difficult to observe or appear at variable
chemical shifts.

13C NMR Data

While a dedicated experimental 13C NMR spectrum with explicit peak assignments for 1H-
Imidazole-5-acetic acid is not readily available in the searched literature, data for the
structurally similar imidazol-1-yl-acetic acid in D20 provides valuable reference points. The
expected chemical shift ranges for the carbon atoms in 1H-Imidazole-5-acetic acid are
presented in Table 2, based on typical values for imidazole and carboxylic acid moieties.
PubChem indicates the availability of a 1H-13C HSQC spectrum, which would definitively
correlate the proton and carbon signals.[1]

Carbon Atom Expected Chemical Shift (ppm)
C=0 (Carboxylic Acid) 170-180

C-2 (Imidazole Ring) 135-145

C-4 (Imidazole Ring) 115-125

C-5 (Imidazole Ring) 125-135

-CHz- (Acetic Acid Side Chain) 30-40

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
characteristic IR absorption bands for 1H-Imidazole-5-acetic acid, based on the functionalities
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present, are summarized in Table 3. An Attenuated Total Reflectance (ATR) IR spectrum has

been recorded on a Bio-Rad FTS instrument.[1]

Wavenumber (cm~?)

Functional Group

Vibration

3300-2500 (broad) O-H Stretching (Carboxylic Acid)
~3100 N-H Stretching (Imidazole Ring)
~1700 C=0 Stretching (Carboxylic Acid)
~1600 C=N Stretching (Imidazole Ring)
~1550 Cc=C Stretching (Imidazole Ring)
1400-1200 C-O Stretching (Carboxylic Acid)
950-910 O-H Bending (Carboxylic Acid)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Various mass spectrometry techniques have been applied to 1H-Imidazole-5-
acetic acid, including GC-MS, MS-MS, and LC-MS.[1] The molecular weight of 1H-Imidazole-

5-acetic acid is 126.11 g/mol .

Fragmentation Pattern

The mass spectrum of 1H-Imidazole-5-acetic acid is expected to show a molecular ion peak

[M]* at m/z 126. Key fragmentation pathways would involve the loss of the carboxylic acid

group and fragmentation of the imidazole ring. Expected major fragments are listed in Table 4.
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m/z Fragment Description
126 [CsHeN202]* Molecular lon
81 [CaHsN2]* Loss of -COOH (45 Da)
68 [C3HaN2]* Imidazole ring fragment

c4 (CaHaN]* Fragmentation of the imidazole
3M4
ring

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are
generalized protocols suitable for the analysis of 1H-Imidazole-5-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire *H and 3C NMR spectra to confirm the chemical structure of 1H-
Imidazole-5-acetic acid.

Apparatus:

¢ NMR Spectrometer (e.g., 500 MHz)

e 5mm NMR tubes

o Pipettes

Reagents:

¢ 1H-Imidazole-5-acetic acid sample (5-10 mg for *H, 20-50 mg for 13C)
o Deuterated solvent (e.g., Deuterium Oxide - D20)

 Internal standard (e.g., TMS or a water-soluble standard like DSS)

Procedure:
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Sample Preparation: Dissolve the appropriate amount of 1H-Imidazole-5-acetic acid in
approximately 0.6 mL of D20 in a clean, dry NMR tube. Add a small amount of the internal
standard.

Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o Tune and match the probe for the desired nucleus (*H or 13C).
'H NMR Acquisition:

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15
ppm).

o Use a standard pulse sequence (e.g., zg30).

o Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

o Apply a solvent suppression technique if the residual HDO signal is overwhelming.
13C NMR Acquisition:

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Use a proton-decoupled pulse sequence (e.g., zgpg30).

o Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of
13C_

Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).
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o Phase the spectrum.
o Calibrate the chemical shift scale using the internal standard.

o Integrate the signals in the *H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in 1H-Imidazole-5-acetic acid.
Apparatus:

o FTIR Spectrometer with an ATR accessory

e Spatula

Reagents:

o 1H-Imidazole-5-acetic acid sample (solid)

Procedure:

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be automatically subtracted from the sample spectrum.

o Sample Application: Place a small amount of the solid 1H-Imidazole-5-acetic acid sample
onto the ATR crystal.

e Spectrum Acquisition:
o Apply pressure to ensure good contact between the sample and the crystal.
o Acquire the IR spectrum, typically over a range of 4000-400 cm~1.
o Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

e Data Analysis:
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o lIdentify the characteristic absorption bands corresponding to the functional groups of the
molecule.

o Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1H-Imidazole-5-
acetic acid.

Apparatus:

e Mass Spectrometer (e.g., LC-MS or GC-MS)
e Liquid or Gas Chromatograph

» Vials

Reagents:

¢ 1H-Imidazole-5-acetic acid sample

o Appropriate solvent (e.g., methanol, water for LC-MS; derivatizing agent for GC-MS if
necessary)

Procedure (LC-MS Example):

o Sample Preparation: Prepare a dilute solution of 1H-Imidazole-5-acetic acid in a suitable
solvent (e.g., 1 mg/mL in methanol/water).

o Chromatography:
o Inject the sample into the liquid chromatograph.
o Separate the analyte using an appropriate column (e.g., C18) and mobile phase gradient.

e Mass Spectrometry:
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o The eluent from the LC is introduced into the mass spectrometer's ion source (e.g.,
Electrospray lonization - ESI).

o Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-300).
o Acquire data in both positive and negative ion modes if possible.

o For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion
peak and subjecting it to collision-induced dissociation (CID).

o Data Analysis:
o Identify the molecular ion peak.

o Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the
fragment ions.

Logical Workflow

The general workflow for the spectroscopic analysis of a chemical compound like 1H-
Imidazole-5-acetic acid is illustrated in the following diagram.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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